molecular formula C8H7N3O2 B2867861 4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine CAS No. 1251154-31-0

4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine

Cat. No.: B2867861
CAS No.: 1251154-31-0
M. Wt: 177.163
InChI Key: XHTDERPWDHPIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is an organic compound with the molecular formula C8H7N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a nitro group (-NO2) at the 4-position of the pyridine ring and a prop-2-yn-1-yl group attached to the nitrogen atom at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine can be achieved through a two-step process. The first step involves the reaction of 4-nitropyridine with propargylamine under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with a base like triethylamine to facilitate the reaction. The mixture is heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino-N-(prop-2-yn-1-yl)pyridin-2-amine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Cyclization: Imidazo[1,2-a]pyridines.

Scientific Research Applications

4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(prop-2-yn-1-yl)pyridin-3-amine: Similar structure but with the nitro group at the 3-position.

    4-nitro-N-(prop-2-yn-1-yl)pyridin-4-amine: Similar structure but with the nitro group at the 4-position.

    4-nitro-N-(prop-2-yn-1-yl)pyridin-5-amine: Similar structure but with the nitro group at the 5-position.

Uniqueness

4-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the prop-2-yn-1-yl group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-nitro-N-prop-2-ynylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-2-4-9-8-6-7(11(12)13)3-5-10-8/h1,3,5-6H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTDERPWDHPIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.